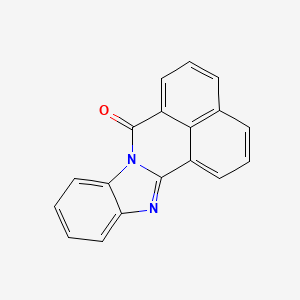

AHR agonist 3

Description

Properties

IUPAC Name |

3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O/c21-18-13-8-4-6-11-5-3-7-12(16(11)13)17-19-14-9-1-2-10-15(14)20(17)18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBSAAMEZYOGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178420 | |

| Record name | 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23749-58-8 | |

| Record name | 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23749-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023749588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23749-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"AHR agonist 3" mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of a Prototypical Aryl Hydrocarbon Receptor (AHR) Agonist

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) family of proteins.[1][2] Initially identified for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the AHR is now recognized as a crucial regulator of diverse physiological and pathological processes, including immune responses, cell proliferation and differentiation, and xenobiotic metabolism.[3][4] AHR agonists are a broad class of molecules, encompassing both synthetic compounds like TCDD and natural compounds such as plant flavonoids and indole (B1671886) derivatives, that can bind to and activate the AHR.[1][5] This technical guide provides a detailed overview of the core mechanism of action of a prototypical AHR agonist, using TCDD as a representative example due to its high affinity and extensive characterization.[4][6]

Core Signaling Pathways

The cellular effects of AHR agonists are primarily mediated through two distinct signaling pathways: the canonical and non-canonical pathways. These pathways govern the expression of a wide array of target genes, leading to diverse biological outcomes.

The Canonical AHR Signaling Pathway

The canonical pathway is the classical and most well-understood mechanism of AHR activation.[7][8] It involves the direct binding of the AHR/ARNT heterodimer to specific DNA sequences, leading to the transcription of target genes.

In its inactive state, the AHR resides in the cytoplasm as part of a multiprotein complex. This complex includes a dimer of heat shock protein 90 (Hsp90), AHR-interacting protein (AIP, also known as XAP2 or ARA9), and the co-chaperone p23.[1][7] This protein complex maintains the AHR in a conformation that is receptive to ligand binding while preventing its translocation into the nucleus.[2]

Upon binding of an agonist like TCDD, the AHR undergoes a conformational change, exposing a nuclear localization signal.[3][9] This triggers the translocation of the ligand-AHR complex into the nucleus. Inside the nucleus, the chaperone proteins dissociate, and the AHR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1][4] This AHR/ARNT complex then binds to specific DNA recognition sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs), which are located in the promoter regions of target genes.[3][10] The core consensus sequence for XREs is 5'-GCGTG-3'.[7] Binding of the AHR/ARNT heterodimer to XREs initiates the recruitment of co-activators and the transcriptional machinery, leading to the expression of downstream genes such as those encoding cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, and CYP1B1).[10][11][12]

Non-Canonical AHR Signaling Pathways

Increasing evidence points to the existence of non-canonical AHR signaling pathways that are independent of ARNT and XRE binding.[7][8] These pathways contribute to the diverse biological and toxicological effects of AHR agonists.

In some non-canonical pathways, the ligand-activated AHR can interact with other transcription factors, such as Krüppel-like factor 6 (KLF6) and RelB, to regulate gene expression.[11] For instance, the AHR-KLF6 complex can bind to distinct DNA recognition sites to control the expression of genes like p21Cip1, which is involved in cell cycle regulation.[7] Additionally, the activated AHR can engage in crosstalk with other signaling pathways, including those of the estrogen receptor (ER) and the retinoblastoma protein (pRb).[7] The AHR can also exhibit E3 ubiquitin ligase activity, leading to the degradation of target proteins.[9] These non-canonical actions expand the repertoire of AHR-mediated cellular responses beyond xenobiotic metabolism.[13][14]

Quantitative Data

The interaction of AHR agonists with the receptor and their subsequent effects on gene expression can be quantified. The following tables summarize key quantitative data for the prototypical AHR agonist, TCDD.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | ~3 nM | Mouse Hepa-1c1c7 | [15] |

| EC50 for CYP1A1 Induction | ~0.1 - 1 nM | Various (e.g., HepG2, MCF-7) | [16][17] |

| EC50 for Luciferase Reporter Gene | ~0.1 nM | HepG2 | [17] |

| Target Gene | Fold Induction (TCDD Treatment) | Cell Line | Reference |

| CYP1A1 | >100-fold | HepG2 | [17][18] |

| CYP1B1 | >20-fold | MCF-7 | [19] |

| AHRR (AHR Repressor) | ~10-fold | Primary B Cells | [20] |

Experimental Protocols

The study of AHR agonist mechanisms of action relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for two key experiments.

Luciferase Reporter Assay for AHR Activation

This assay is a highly sensitive method to quantify the activation of the AHR signaling pathway by a test compound.[21] It utilizes a reporter plasmid containing the luciferase gene under the control of a promoter with multiple XREs.

Materials:

-

Human hepatoma (HepG2) cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

XRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

96-well white, clear-bottom plates

-

Test compound (AHR agonist) and vehicle control (e.g., DMSO)

-

Positive control (e.g., TCDD)

-

Passive Lysis Buffer

-

Luciferase Assay Reagent II (LAR II)

-

Stop & Glo® Reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and incubate overnight.

-

Transfection: Co-transfect the cells with the XRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions. A typical ratio is 10:1 of XRE-reporter to control plasmid.[21] Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound, positive control (TCDD), and vehicle control in culture medium. Replace the transfection medium with the compound dilutions.[22]

-

Incubation: Incubate the plate for another 24 hours at 37°C in a CO2 incubator.

-

Cell Lysis: Remove the treatment medium, wash the cells with PBS, and add 20 µL of 1X Passive Lysis Buffer to each well.[21] Lyse the cells on an orbital shaker for 15 minutes at room temperature.

-

Luminescence Measurement:

-

Program the luminometer to inject 100 µL of LAR II and measure firefly luciferase activity.

-

Subsequently, inject 100 µL of Stop & Glo® Reagent to quench the firefly luciferase and measure Renilla luciferase activity.[21]

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Calculate the fold induction by dividing the normalized signal of the treated wells by the average normalized signal of the vehicle control wells.

-

Plot the fold induction against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.[21]

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a transcription factor, such as the AHR/ARNT heterodimer.[23]

Materials:

-

MCF-7 or HepG2 cells

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine

-

Lysis buffers

-

Sonicator

-

Antibodies specific for AHR or ARNT

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[24]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody against AHR or ARNT.[24]

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin complexes from the beads.

-

Reverse Cross-linking: Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis:

-

Align the sequence reads to the reference genome.

-

Identify regions of the genome that are enriched in the ChIP sample compared to a control sample (e.g., input DNA or IgG immunoprecipitation). This is known as peak calling.[24]

-

Perform motif analysis on the enriched regions to identify the consensus binding sequence (e.g., XRE).

-

Conclusion

The mechanism of action of AHR agonists is multifaceted, involving both canonical and non-canonical signaling pathways that ultimately lead to the regulation of a diverse set of genes. The prototypical agonist TCDD has been instrumental in elucidating these pathways, which control a wide range of cellular processes from xenobiotic metabolism to immune modulation. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the intricate biology of the AHR and its ligands, paving the way for the development of novel therapeutics targeting this important receptor.

References

- 1. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 2. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are AHR agonists and how do they work? [synapse.patsnap.com]

- 4. AhR Activation by TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) Attenuates Pertussis Toxin-Induced Inflammatory Responses by Differential Regulation of Tregs and Th17 Cells Through Specific Targeting by microRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AhR agonists: Significance and symbolism [wisdomlib.org]

- 6. Functional role of AhR in the expression of toxic effects by TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. AHR Agonists -The Magic Multitasker of Immune Regulation [synapse.patsnap.com]

- 13. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 18. TCDD-induced CYP1A1 expression, an index of dioxin toxicity, is suppressed by flavonoids permeating the human intestinal Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Comparative Analysis of TCDD-Induced AhR-Mediated Gene Expression in Human, Mouse and Rat Primary B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. academic.oup.com [academic.oup.com]

"AHR agonist 3" structure-activity relationship

An In-depth Technical Guide on the Structure-Activity Relationship of Aryl Hydrocarbon Receptor (AHR) Agonists

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor belonging to the Per-Arnt-Sim (PAS) family. It plays a crucial role in regulating cellular responses to a wide array of environmental xenobiotics and endogenous ligands. The canonical AHR signaling pathway is initiated by ligand binding, leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1. The structure-activity relationship (SAR) of AHR agonists is of significant interest in toxicology and drug development for understanding the molecular determinants of AHR activation and for designing novel modulators with specific therapeutic profiles.

This guide provides a detailed overview of the SAR of a representative AHR agonist, 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), a potent endogenous agonist. We will explore the structural modifications of ITE and their impact on AHR binding and functional activity, present detailed experimental protocols for assessing AHR agonism, and visualize the key signaling pathways and experimental workflows.

Structure-Activity Relationship of ITE Analogs

The SAR of ITE and its analogs reveals several key structural features that govern their affinity for the AHR and their ability to induce AHR-dependent gene expression. The following table summarizes the quantitative data from SAR studies on ITE analogs, focusing on modifications at the indole (B1671886), thiazole (B1198619), and ester moieties.

Table 1: Structure-Activity Relationship Data for ITE and Analogs

| Compound | Modification | AHR Binding Affinity (IC50, nM) | CYP1A1 Induction (EC50, nM) |

| ITE | Parent Compound | 3.1 | 25 |

| Analog 1 | N-methylation of indole | 15.2 | 120 |

| Analog 2 | Replacement of indole with benzofuran | >1000 | >10000 |

| Analog 3 | Replacement of thiazole with oxazole | 8.9 | 75 |

| Analog 4 | Hydrolysis of methyl ester to carboxylic acid | 54.3 | 450 |

| Analog 5 | Replacement of methyl ester with ethyl ester | 4.5 | 30 |

Experimental Protocols

A comprehensive evaluation of AHR agonists involves a combination of binding and functional assays. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for the AHR by measuring its ability to compete with a radiolabeled ligand, typically [3H]TCDD.

-

Materials:

-

Cytosolic extracts from cells expressing AHR (e.g., guinea pig liver).

-

[3H]2,3,7,8-tetrachlorodibenzo-p-dioxin ([3H]TCDD).

-

Test compounds (e.g., ITE and its analogs).

-

Assay buffer (e.g., HEDG buffer: 25 mM HEPES, 1.5 mM EDTA, 1 mM DTT, 10% glycerol).

-

Dextran-coated charcoal.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, incubate the cytosolic extract with a fixed concentration of [3H]TCDD and varying concentrations of the test compound for 2 hours at room temperature.

-

To separate bound from unbound radioligand, add dextran-coated charcoal and incubate for 30 minutes on ice.

-

Centrifuge the plate to pellet the charcoal.

-

Transfer the supernatant containing the AHR-[3H]TCDD complex to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

AHR-Dependent Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate AHR-mediated gene transcription.

-

Materials:

-

Hepa-1c1c7 cells stably transfected with a luciferase reporter plasmid containing dioxin response elements (DREs).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds.

-

Luciferase assay reagent.

-

-

Procedure:

-

Seed the transfected cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compounds for 4 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

The EC50 value is calculated by plotting the fold induction of luciferase activity against the logarithm of the test compound concentration.

-

Visualizations

AHR Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Aryl Hydrocarbon Receptor upon activation by an agonist.

Caption: Canonical AHR signaling pathway.

Experimental Workflow for AHR Agonist Screening

The following diagram outlines a typical workflow for identifying and characterizing AHR agonists.

Caption: AHR agonist screening workflow.

An In-depth Technical Guide to the Binding Affinity of Agonists for the Aryl Hydrocarbon Receptor

For Researchers, Scientists, and Drug Development Professionals

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor crucial in mediating cellular responses to a wide array of exogenous and endogenous compounds. Understanding the binding affinity of AHR agonists is fundamental for toxicological assessment, drug development, and elucidating physiological processes. This guide provides a detailed overview of the binding affinities of representative AHR agonists, the experimental protocols for their determination, and the associated signaling pathway.

While the term "AHR agonist 3" is not a standardized nomenclature, this guide focuses on well-characterized agonists to provide a valuable and broadly applicable resource. We will delve into the binding characteristics of three prototypical agonists: the high-affinity synthetic ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the potent endogenous agonist 6-formylindolo[3,2-b]carbazole (FICZ), and the endogenous tryptophan metabolite indole-3-pyruvic acid (ITE) as a representative of a class of natural agonists.

Quantitative Binding Affinity Data

The binding affinity of a ligand to its receptor is a critical parameter for predicting its biological potency. It is typically expressed in terms of the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal effective concentration (EC50) in functional assays.[1][2] A lower value for these parameters generally indicates a higher affinity or potency.[2]

The table below summarizes the binding affinity data for selected AHR agonists. It is important to note that these values can vary depending on the species, cell type, and specific experimental conditions used.[3]

| Agonist | Parameter | Value | Species/Cell Line | Reference(s) |

| TCDD | Kd | 2.39 ± 0.80 nM | In vitro expressed mouse AHR | [4] |

| Ki | 0.54 nM | Rat hepatic cytosol | [5] | |

| EC50 (EROD) | Varies by species | Rat hepatoma cells | [5] | |

| FICZ | Kd | 70 pM | Not specified | [6] |

| EC50 (EROD) | 0.016 nM (3h) | Chicken embryo hepatocytes | [6] | |

| ITE | Ki | 3 nM | Not specified | |

| Kd | 6.5 nM | Hepa cell cytosol |

Experimental Protocols

The determination of AHR agonist binding affinity relies on various in vitro techniques. The two most common methods are radioligand binding assays and reporter gene assays.

This method directly measures the binding of a radiolabeled ligand to the AHR.[7] It can be performed as a saturation assay to determine the Kd and Bmax (maximum number of binding sites) or as a competition assay to determine the Ki of an unlabeled test compound.[7]

Principle: A radiolabeled AHR agonist (e.g., [3H]TCDD) is incubated with a source of AHR, such as cytosolic extracts from liver tissue or cultured cells.[8] The amount of radioligand bound to the receptor is then quantified after separating the bound from the unbound ligand, typically by filtration.[9]

Generalized Protocol for Competition Radioligand Binding Assay:

-

Preparation of AHR-containing lysate:

-

Homogenize tissue (e.g., rat liver) or cells in a suitable buffer to prepare a cytosolic fraction containing the AHR.[10]

-

Determine the protein concentration of the lysate.

-

-

Incubation:

-

In a multi-well plate, incubate a fixed concentration of the radiolabeled AHR ligand (e.g., [3H]TCDD) with the AHR-containing lysate.[10]

-

Add a range of concentrations of the unlabeled test compound to compete with the radioligand for binding to the AHR.[10]

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a large excess of an unlabeled high-affinity ligand).

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[10]

-

-

Separation of Bound and Unbound Ligand:

-

Quantification:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[11]

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

This is a cell-based functional assay that measures the ability of a compound to activate the AHR signaling pathway, leading to the expression of a reporter gene.[12]

Principle: A cell line is engineered to contain a reporter gene (e.g., luciferase) under the control of a promoter with AHR-responsive elements (DREs or XREs).[12] When an AHR agonist activates the receptor, the AHR/ARNT heterodimer binds to the DREs and drives the expression of the reporter gene. The amount of reporter protein produced is proportional to the level of AHR activation and can be easily quantified.[12]

Generalized Protocol for Luciferase Reporter Gene Assay:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HepG2) in 96-well plates.

-

Transfect the cells with a reporter plasmid containing a luciferase gene downstream of DREs and a control plasmid (e.g., expressing Renilla luciferase) for normalization.[12]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound.

-

Remove the culture medium from the cells and add the compound dilutions.[12]

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).[12]

-

Incubate the cells for a specific period (e.g., 22-24 hours) to allow for reporter gene expression.[13]

-

-

Lysis and Luminescence Measurement:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity as a function of the compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 value.

-

Experimental Workflow for Reporter Gene Assay

Caption: Workflow for a dual-luciferase reporter gene assay.

AHR Signaling Pathway

The canonical AHR signaling pathway involves a series of well-defined steps, from ligand binding in the cytoplasm to the transcriptional activation of target genes in the nucleus.[15]

-

Cytoplasmic Complex: In its inactive state, the AHR resides in the cytoplasm as part of a multi-protein complex that includes heat shock protein 90 (Hsp90), AHR-interacting protein (AIP), and p23.[15]

-

Ligand Binding: An AHR agonist enters the cell and binds to the ligand-binding pocket of the AHR.[16]

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AHR, exposing a nuclear localization signal. This triggers the translocation of the AHR-ligand complex into the nucleus.[17]

-

Dimerization with ARNT: In the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR nuclear translocator (ARNT).[16][17]

-

DNA Binding: The AHR/ARNT heterodimer binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes.[16]

-

Gene Transcription: The binding of the AHR/ARNT complex to DREs recruits co-activators and initiates the transcription of target genes, such as those encoding cytochrome P450 enzymes (e.g., CYP1A1).[15]

AHR Signaling Pathway Diagram

Caption: The canonical aryl hydrocarbon receptor signaling pathway.

References

- 1. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 2. promegaconnections.com [promegaconnections.com]

- 3. Human response to dioxin: aryl hydrocarbon receptor (AhR) molecular structure, function, and dose-response data for enzyme induction indicate an impaired human AhR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The molecular basis for differential dioxin sensitivity in birds: Role of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relationship between aryl hydrocarbon receptor-affinity and the induction of EROD activity by 2,3,7,8-tetrachlorinated phenothiazine and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. eubopen.org [eubopen.org]

- 15. researchgate.net [researchgate.net]

- 16. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Discovery and Synthesis of AHR Agonist 3 (Analog 523): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of AHR Agonist 3, also known as Analog 523. This novel, high-affinity benzimidazoisoquinoline acts as a potent agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in a variety of cellular processes. This compound has been identified as a promising therapeutic candidate due to its ability to selectively induce apoptosis in triple-negative breast cancer (TNBC) cells and TNBC stem cells, while exhibiting minimal cytotoxicity in normal human primary cells. This document details the screening process that led to its identification, summarizes key quantitative data regarding its activity, provides comprehensive experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Discovery of this compound (Analog 523)

This compound (Analog 523) was identified through a functional screen of chemical analogs of 11-chloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one (11-Cl-BBQ), a known AHR ligand. The objective of the screen was to identify novel analogs with improved and potent AHR-dependent growth-inhibitory action against triple-negative breast cancer cells[1].

The screening process involved comparing the cytotoxic effects of the analogs on wild-type (WT) versus AHR knockout (KO) TNBC cell lines. Analog 523, the dechlorinated derivative of 11-Cl-BBQ, emerged as a top hit due to its potent and selective activity against AHR-expressing cells[1]. It demonstrated over 50% inhibition of cell viability at a concentration of 0.1 μM and a greater than 70% difference in activity between WT and KO cells at 10 μM[1].

Synthesis

This compound (Analog 523) is a derivative of the benzimidazoisoquinoline (BBQ) class of compounds. While the specific synthesis protocol for Analog 523 is not detailed in the primary publication, it is described as the dechlorinated derivative of 11-Cl-BBQ[1]. The synthesis of BBQ compounds generally involves a multi-step process.

Biological Activity and Quantitative Data

This compound (Analog 523) exhibits potent and selective anticancer activity in triple-negative breast cancer cells through the activation of the AHR signaling pathway. Its activation of AHR leads to the induction of cell cycle arrest and apoptosis[2][3].

Table 1: Cell Viability and Apoptosis Data for this compound (Analog 523)

| Cell Line | Assay | Metric | Value | Reference |

| MDA-MB-468 (WT) | Cell Viability | IC50 (48h) | ~10 nM | [1] |

| MDA-MB-468 (AHR KO) | Cell Viability | IC50 (48h) | >10 µM | [1] |

| TNBC Stem Cells (ST1) | Cell Viability | IC50 (48h) | ~50 nM | [1] |

| TNBC Stem Cells (ST2) | Cell Viability | IC50 (48h) | ~30 nM | [1] |

| MDA-MB-468 (WT) | Apoptosis | % Apoptotic Cells (10 nM, 48h) | Significant Increase | [1] |

Table 2: AHR Target Gene Induction by this compound (Analog 523)

| Cell Line | Gene | Fold Induction (10 nM, 24h) | Reference |

| MDA-MB-468 (WT) | CYP1A1 | Significant Upregulation | [1] |

| MDA-MB-468 (WT) | CYP1B1 | Significant Upregulation | [1] |

| TNBC Stem Cells (ST1) | CYP1A1 | Significant Upregulation | [1] |

| TNBC Stem Cells (ST2) | CYP1B1 | Significant Upregulation | [1] |

AHR Signaling Pathway

Upon binding to this compound, the aryl hydrocarbon receptor (AHR) undergoes a conformational change, leading to its translocation from the cytoplasm into the nucleus. In the nucleus, AHR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. The activation of these target genes, which include cell cycle regulators and pro-apoptotic factors, ultimately leads to the observed anticancer effects.

Experimental Protocols

Cell Viability Assay

-

Cell Seeding: Plate triple-negative breast cancer cells (e.g., MDA-MB-468) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (or vehicle control) for 48 to 72 hours.

-

Assay: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a nonlinear regression curve.

RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)

-

Cell Treatment: Culture TNBC cells in 6-well plates and treat with 10 nM this compound or vehicle control for 24 hours.

-

RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using a SYBR Green-based master mix and primers specific for AHR target genes (e.g., CYP1A1, CYP1B1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Apoptosis Assay

-

Cell Treatment: Treat TNBC cells with 10 nM this compound or vehicle control for 48 hours.

-

Staining: Harvest the cells and stain with a fluorescently labeled Annexin V and a dead cell stain (e.g., propidium (B1200493) iodide) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (propidium iodide positive) cells.

-

Data Analysis: Compare the percentage of apoptotic cells in the treated versus control groups.

Conclusion

This compound (Analog 523) is a promising, novel compound that selectively targets and induces apoptosis in triple-negative breast cancer cells through the activation of the AHR signaling pathway. Its high potency and selectivity for cancer cells over normal cells underscore its potential for further preclinical and clinical development as a targeted cancer therapeutic. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the fields of oncology and drug discovery.

References

The Aryl Hydrocarbon Receptor Agonist "AHR Agonist 3": A Technical Guide to Cytochrome P450 Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating the expression of various drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) 1A and 1B subfamilies.[1][2][3] Activation of the AHR pathway by xenobiotics can significantly alter the metabolic profile of co-administered drugs, leading to potential drug-drug interactions or the production of toxic metabolites.[3][4] This technical guide provides an in-depth analysis of the effects of a model potent AHR agonist, here referred to as "AHR Agonist 3," on cytochrome P450 enzymes. It details the underlying signaling pathway, presents quantitative data on CYP induction, and provides comprehensive experimental protocols for assessing these interactions in a research and drug development context. For the purpose of this guide, the well-characterized and potent this compound,3',4,4',5-Pentachlorobiphenyl (PCB 126) will be used as a representative example to illustrate the principles of AHR-mediated CYP induction.[1][5]

Introduction: The AHR and Cytochrome P450 Regulation

The Aryl Hydrocarbon Receptor (AHR) is a member of the basic helix-loop-helix-PER-ARNT-SIM (bHLH-PAS) family of transcription factors.[6] Initially identified as the "dioxin receptor," it is now understood to play a crucial role in sensing a wide array of structurally diverse exogenous and endogenous molecules.[4][7][8] Upon activation by a ligand, the AHR orchestrates the transcription of a battery of genes, including those encoding Phase I and Phase II drug-metabolizing enzymes.[1]

Among the most sensitive and highly induced AHR target genes are members of the cytochrome P450 family 1 (CYP1), including CYP1A1, CYP1A2, and CYP1B1.[2][9] These enzymes are monooxygenases that catalyze the initial metabolism of many xenobiotics, such as polycyclic aromatic hydrocarbons (PAHs), and are central to the detoxification or, in some cases, the metabolic activation of foreign compounds.[9][10] Therefore, understanding how a compound activates the AHR and induces these CYP enzymes is a critical component of preclinical drug development and toxicological risk assessment.[11]

The AHR Signaling Pathway and Mechanism of CYP Induction

The induction of CYP1 family enzymes by an AHR agonist follows a well-defined signaling cascade.[10]

-

Ligand Binding : In its inactive state, the AHR resides in the cytoplasm as part of a protein complex, typically including Heat Shock Protein 90 (Hsp90), AHR-interacting protein (AIP, also known as XAP2), and the co-chaperone p23.[6][7][10] An agonist, such as "this compound," enters the cell and binds to the ligand-binding pocket within the AHR's PAS-B domain.

-

Nuclear Translocation : Ligand binding triggers a conformational change in the AHR, exposing a nuclear localization signal. This causes the AHR to dissociate from its chaperone proteins and translocate into the nucleus.[6]

-

Heterodimerization and DNA Binding : Inside the nucleus, the activated AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT), another bHLH-PAS protein.[7][10]

-

Gene Transcription : The AHR/ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as Dioxin-Responsive Elements (DREs) or Xenobiotic-Responsive Elements (XREs) located in the promoter regions of target genes.[10][12] This binding recruits co-activators and initiates the transcription of downstream genes, leading to a significant increase in the mRNA and subsequent protein levels of enzymes like CYP1A1, CYP1A2, and CYP1B1.[2][9][13]

-

Negative Feedback : The pathway is subject to negative feedback regulation. The AHR/ARNT complex also induces the expression of the AHR Repressor (AHRR), which competes with AHR for binding to ARNT, thereby inhibiting AHR-mediated transcription.[1][13]

References

- 1. mdpi.com [mdpi.com]

- 2. Endogenous Functions of the Aryl Hydrocarbon Receptor (AHR): Intersection of Cytochrome P450 1 (CYP1)-metabolized Eicosanoids and AHR Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. New cytochrome P450 1B1, 1C2 and 1D1 genes in the killifish Fundulus heteroclitus: Basal expression and response of five killifish CYP1s to the AHR agonist PCB126 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. What are AHR agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 9. The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of CYP1A1. The AhR/DRE paradigm: transcription, receptor regulation, and expanding biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 13. Pharmacological blockage of the AHR-CYP1A1 axis: a call for in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Roles of Aryl Hydrocarbon Receptor Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has evolved from being primarily viewed as a mediator of toxic responses to environmental pollutants to a crucial regulator of diverse physiological and pathological processes.[1][2][3][4] Initially identified as the receptor for xenobiotics like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), emerging research has unveiled its integral role in immunity, gut homeostasis, cell proliferation and differentiation, and carcinogenesis, driven by a wide array of endogenous and exogenous ligands.[1][2][3][4] This technical guide provides a comprehensive overview of the physiological roles of AhR activation, focusing on its signaling pathways, key experimental methodologies, and quantitative data to support researchers and professionals in drug development.

Core Signaling Pathways of AhR Activation

The physiological effects of AhR are mediated through both canonical and non-canonical signaling pathways.

Canonical Signaling Pathway

The canonical pathway is the classical and most well-understood mechanism of AhR action. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins, including heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.[1] Upon binding to a ligand, AhR undergoes a conformational change, leading to its translocation into the nucleus. In the nucleus, it dissociates from the chaperone complex and heterodimerizes with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription.[1] Key target genes of the canonical pathway include cytochrome P450 enzymes such as CYP1A1, CYP1A2, and CYP1B1, which are involved in the metabolism of xenobiotics.[1][5]

Non-Canonical Signaling Pathways

In addition to the classical XRE-mediated transcription, AhR can exert its effects through several non-canonical pathways. These pathways are independent of ARNT and XRE binding and involve interactions with other signaling molecules. For instance, ligand-activated AhR can interact with other transcription factors, such as NF-κB and STAT proteins, to modulate their activity and influence the expression of a different set of genes, particularly those involved in immune responses.

Physiological Functions of AhR Activation

Xenobiotic Metabolism

The most well-established role of AhR is in the detoxification of foreign chemicals. Activation of the canonical pathway leads to the upregulation of Phase I and Phase II drug-metabolizing enzymes. This response is crucial for clearing a wide range of environmental toxins and therapeutic drugs from the body.

Table 1: Dose-Dependent Induction of CYP1A1 by TCDD

| Species | Tissue | TCDD Dose | Fold Induction of CYP1A1 mRNA/Activity | Reference |

| Rat | Liver | 1 ng/kg | Increase observed | [6] |

| Rat | Liver | 3.5 ng/kg/day (chronic) | 20-fold (protein) | [1] |

| Rat | Liver | 125 ng/kg/day (chronic) | 200-fold (protein) | [1] |

| Mouse | Liver | 10 µg/kg | Significant induction of EROD activity | [7] |

| Human (Keratinocytes) | In vitro | 10 nM | Time-dependent increase | [8] |

| Human (Caco-2 cells) | In vitro | 0.1 nM | Significant increase | [5] |

| Human (Caco-2 cells) | In vitro | 10 nM | Further elevated expression | [5] |

Immune System Modulation

AhR plays a critical role in regulating both innate and adaptive immunity. Its activation can have profound effects on the differentiation and function of various immune cells, including T cells, B cells, macrophages, and dendritic cells. The outcome of AhR activation on the immune system is highly context-dependent, influenced by the specific ligand, cell type, and the surrounding microenvironment.

For example, activation of AhR by TCDD can promote the differentiation of regulatory T cells (Tregs), leading to immunosuppression.[9] Conversely, other ligands like FICZ can promote the development of Th17 cells, which are involved in pro-inflammatory responses.

Table 2: Effects of AhR Activation on Immune Cell Populations

| Cell Type | Treatment/Condition | Change in Population | Species/Model | Reference |

| Monocytes | TCDD + MHV-1 infection | Blunted increase 2 days post-infection | Mouse (lung) | [10] |

| Ly6Chi Monocytes | TCDD + MHV-1 infection | Shift in frequency | Mouse (lung) | [10] |

| Th17 cells | ConA-induced hepatitis + TCDD | Significant decrease in percentage | Mouse (liver) | [9] |

| Regulatory T cells (Tregs) | ConA-induced hepatitis + TCDD | Significant increase in percentage and number | Mouse (liver) | [9] |

| CCR6+CD4+ T cells | Rheumatoid Arthritis Patients | Increased percentage of AHR+ cells | Human | [11] |

| CD4+CD25+ T cells | Rheumatoid Arthritis Patients | Reduced percentage of AHR+ cells | Human | [11] |

AhR activation also modulates the production of various cytokines. For instance, in macrophages, AhR activation can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 while promoting the secretion of the anti-inflammatory cytokine IL-10.

Table 3: AhR-Dependent Cytokine Production

| Cytokine | Cell Type/Condition | Treatment | Effect on Secretion | Reference |

| TNF-α | Human Macrophages | BaP, IAld, I3AA + LPS | Decreased secretion | [12] |

| IL-10 | Mouse Liver Mononuclear Cells | TCDD | Increased secretion | [9] |

| IL-17A | Mouse Liver Mononuclear Cells | TCDD | Decreased concentration | [9] |

| IL-1β, IL-6, IL-12, TNF-α | Ahr-null Macrophages (M1 polarized) | LPS/IFNγ | Increased protein levels compared to WT | [13] |

| IFN-α4, IFN-β, IFN-γ | Mouse BMDMs + MHV-A59 infection | CH-223191 (AhR inhibitor) | No impact on mRNA expression | [14] |

Gut Homeostasis and Barrier Function

AhR is highly expressed in the gastrointestinal tract and is a key regulator of intestinal homeostasis. It plays a vital role in maintaining the integrity of the gut barrier, modulating the gut microbiota, and controlling intestinal immune responses. Activation of AhR by dietary-derived ligands, such as those from cruciferous vegetables, or by metabolites produced by the gut microbiota, can enhance the expression of tight junction proteins, thereby strengthening the intestinal barrier.[2][15][16][17] A dysfunctional AhR signaling pathway has been implicated in inflammatory bowel diseases.[15]

Role in Cancer

The role of AhR in cancer is complex and appears to be context- and tumor-type specific, exhibiting both pro- and anti-tumorigenic functions. In some cancers, constitutive AhR activation has been linked to increased proliferation, migration, and invasion.[18] Conversely, in other contexts, AhR activation can inhibit cancer cell growth and promote apoptosis.[19][20][21] This dual role makes AhR a challenging but potentially valuable target for cancer therapy.

Table 4: Effects of AhR Modulation on Cancer Cell Proliferation

| Cancer Cell Line | Treatment | Effect | IC50/Concentration | Reference |

| Triple-Negative Breast Cancer | Analog 523 (AhR agonist) | Potent and selective growth inhibition | >50% inhibition at 0.1 µM | [20] |

| Colon Cancer (HCT116, HT-29) | CH-223191 (AhR antagonist) | Inhibition of cell proliferation | - | [21] |

| Prostate Cancer (DU145, PC3, PC3M) | CH223191 (AhR antagonist) | Inhibition of growth | - | [18] |

| Breast Cancer (MCF-7) | TCDD | Inhibition of IGF-2 stimulated proliferation | - | [19] |

Ligands of the Aryl Hydrocarbon Receptor

A diverse array of molecules can bind to and activate AhR. These ligands are broadly categorized as exogenous or endogenous.

-

Exogenous Ligands: These originate from external sources and include environmental pollutants like TCDD and polycyclic aromatic hydrocarbons (PAHs), as well as natural compounds found in the diet, such as flavonoids and indoles from cruciferous vegetables.

-

Endogenous Ligands: These are produced within the body and include metabolites of tryptophan, such as kynurenine (B1673888) and FICZ (6-formylindolo[3,2-b]carbazole), as well as bilirubin (B190676) and certain eicosanoids.

The binding affinity of these ligands for AhR varies significantly, which in turn influences the magnitude and duration of the physiological response.

Table 5: Binding Affinities and IC50 Values of Selected AhR Ligands and Antagonists

| Compound | Type | Species/Cell Line | Binding Affinity (Kd/Ki) / IC50 | Reference |

| TCDD | Agonist | Human (recombinant AhR-ARNT) | Kd: 39 ± 20 nM / 139 ± 99 nM | [22] |

| FICZ | Agonist | - | Kd: 70 pM | [23] |

| ITE | Agonist | - | Ki: 3 nM | [24] |

| Tapinarof | Agonist | - | EC50: 13 nM | [25] |

| PY109 | Agonist | Human (HepG2) / Mouse (Hepa-1c1c7) | EC50: 1.2 nM / 1.4 nM | [25] |

| CH-223191 | Antagonist | - | IC50: 0.03 µM | [23][24] |

| GNF351 | Antagonist | - | IC50: 62 nM | [25] |

| Stemregenin 1 | Antagonist | - | IC50: 127 nM | [25] |

| BAY 2416964 | Antagonist | - | IC50: 341 nM | [25] |

| KYN-101 | Antagonist | Human (HepG2 DRE-luciferase) | IC50: 22 nM | [23] |

Key Experimental Methodologies

Studying the physiological roles of AhR activation requires a variety of sophisticated experimental techniques. This section details the protocols for some of the most critical assays.

Luciferase Reporter Assay for AhR Activation

This is a widely used in vitro method to screen for and characterize AhR agonists and antagonists. The assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple XREs. When a compound activates AhR, the AhR/ARNT complex binds to the XREs and drives the expression of luciferase, which can be quantified by measuring the luminescence produced upon addition of a substrate.

Detailed Protocol:

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with an XRE-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

-

Treatment: Replace the medium with fresh medium containing the test compounds (potential AhR agonists or antagonists) at various concentrations. Include a vehicle control and a positive control (e.g., TCDD).

-

Incubation: Incubate the cells for a further 6-24 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a transcription factor, such as AhR. This method allows for the mapping of XREs and other DNA regions where AhR/ARNT complexes bind upon activation.

Detailed Protocol:

-

Cell Treatment and Crosslinking: Treat cells with an AhR ligand (e.g., 10 nM TCDD for 45 minutes to 24 hours) and then crosslink proteins to DNA using formaldehyde.[26][27][28]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to AhR (e.g., Santa Cruz Biotechnology, sc-5579, H-211) to immunoprecipitate the AhR-DNA complexes.[26][27][29] A non-specific IgG should be used as a negative control.

-

Washing and Elution: Wash the antibody-bound beads to remove non-specifically bound chromatin and then elute the AhR-DNA complexes.

-

Reverse Crosslinking and DNA Purification: Reverse the protein-DNA crosslinks and purify the DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified DNA fragments and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome, identify regions of enrichment (peaks), and perform motif analysis to identify potential XREs.

NMR-Based Metabolomics

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. NMR-based metabolomics can be employed to investigate the metabolic changes that occur upon AhR activation, providing insights into the downstream functional consequences.

Detailed Protocol:

-

Sample Collection and Preparation: Collect biological samples (e.g., cells, tissues, biofluids) from control and AhR-activated groups. Quench metabolic activity and extract metabolites using appropriate solvents (e.g., methanol/chloroform/water).

-

NMR Sample Preparation: Reconstitute the dried metabolite extracts in a suitable NMR buffer containing a chemical shift reference standard (e.g., TSP) and transfer to an NMR tube.

-

NMR Data Acquisition: Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer.

-

Data Processing: Process the raw NMR data, including Fourier transformation, phasing, baseline correction, and calibration.

-

Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA)) to identify metabolites that are significantly altered between the experimental groups.

-

Metabolite Identification: Identify the significantly altered metabolites using 2D NMR and by comparing the spectral data to metabolite databases.

-

Pathway Analysis: Use the identified metabolites to perform pathway analysis to understand the biological pathways that are perturbed by AhR activation.

Conclusion

The aryl hydrocarbon receptor has emerged as a central player in a multitude of physiological processes, extending far beyond its initial characterization as a xenobiotic receptor. Its intricate signaling pathways and diverse array of ligands underscore its importance in maintaining homeostasis and its involvement in various disease states. A thorough understanding of the molecular mechanisms of AhR activation, supported by robust quantitative data and detailed experimental methodologies as outlined in this guide, is essential for advancing research and developing novel therapeutic strategies targeting this multifaceted receptor. The continued exploration of AhR biology holds significant promise for addressing a wide range of human health challenges.

References

- 1. Dose-response relationships for chronic exposure to 2,3,7,8-tetrachlorodibenzo-p-dioxin in a rat tumor promotion model: quantification and immunolocalization of CYP1A1 and CYP1A2 in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aryl Hydrocarbon Receptor Activation Modulates Intestinal Epithelial Barrier Function by Maintaining Tight Junction Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genomewide Analysis of Aryl Hydrocarbon Receptor Binding Targets Reveals an Extensive Array of Gene Clusters that Control Morphogenetic and Developmental Programs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of AhR in positive regulation of cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dioxin-responsive genes: examination of dose-response relationships using quantitative reverse transcriptase-polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-response relationships of tissue distribution and induction of CYP1A1 and CYP1A2 enzymatic activities following acute exposure to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. AhR Activation Leads to Attenuation of Murine Autoimmune Hepatitis: Single-Cell RNA-Seq Analysis Reveals Unique Immune Cell Phenotypes and Gene Expression Changes in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aryl hydrocarbon receptor activation alters immune cell populations in the lung and bone marrow during coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Proteomic Characterization of the Cellular Effects of AhR Activation by Microbial Tryptophan Catabolites in Endotoxin-Activated Human Macrophages [mdpi.com]

- 13. Aryl hydrocarbon receptor influences nitric oxide and arginine production and alters M1/M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. AhR activation defends gut barrier integrity against damage occurring in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Aryl Hydrocarbon Receptor Is Constitutively Active in Advanced Prostate Cancer Cells | PLOS One [journals.plos.org]

- 19. Aryl Hydrocarbon Receptor Ligands Inhibit IGF-II and Adipokine Stimulated Breast Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Induction of Aryl Hydrocarbon Receptor-Mediated Cancer Cell-Selective Apoptosis in Triple-Negative Breast Cancer Cells by a High-Affinity Benzimidazoisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of Aryl Hydrocarbon Receptor (AhR) Expression Disrupts Cell Proliferation and Alters Energy Metabolism and Fatty Acid Synthesis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis [mdpi.com]

- 23. Aryl hydrocarbon Receptor (AhR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 24. AhR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 25. medchemexpress.com [medchemexpress.com]

- 26. Genome-wide mapping and analysis of aryl hydrocarbon receptor (AHR)- and aryl hydrocarbon receptor repressor (AHRR)-binding sites in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. biorxiv.org [biorxiv.org]

- 29. researchgate.net [researchgate.net]

The Modulation of Immune Responses by Aryl Hydrocarbon Receptor Agonist 3-Methylcholanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family.[1][2] Initially studied for its role in mediating the toxicity of environmental pollutants like dioxins, the AHR is now recognized as a critical regulator of cellular differentiation, metabolism, and immune responses.[1][3] It acts as a sensor for a wide array of small molecules from dietary, microbial, and metabolic sources.[1][3]

AHR is highly expressed in various immune cells, including T cells, dendritic cells (DCs), and macrophages, where its activation can lead to profound immunomodulatory effects.[1][4] The outcome of AHR signaling is highly dependent on the specific ligand, the cellular context, and the microenvironment.[4][5] This guide focuses on the actions of 3-methylcholanthrene (B14862) (3-MC), a synthetic polycyclic aromatic hydrocarbon and a potent AHR agonist, in modulating innate and adaptive immunity. Understanding the mechanisms of 3-MC provides a valuable framework for developing targeted therapies for autoimmune diseases, cancer, and other inflammatory conditions.[6][7]

The AHR Signaling Pathway

Activation of the AHR can trigger both canonical (genomic) and non-canonical (non-genomic) signaling pathways to regulate gene expression and cellular function.

Canonical (Genomic) Pathway

In its inactive state, the AHR resides in the cytoplasm as part of a protein complex that includes Heat Shock Protein 90 (Hsp90), AHR-interacting protein (AIP/XAP2), and the co-chaperone p23.[8][9]

-

Ligand Binding: Upon entering the cell, a ligand such as 3-MC binds to the AHR.[9]

-

Nuclear Translocation: This binding event causes a conformational change, exposing a nuclear localization sequence. The AHR-ligand complex then translocates into the nucleus.[9][10]

-

Dimerization: In the nucleus, AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[8][11]

-

DNA Binding & Transcription: The AHR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) located in the promoter regions of target genes.[2][10] This initiates the transcription of a battery of genes, most notably the cytochrome P450 family enzymes like CYP1A1, CYP1A2, and CYP1B1, which are involved in metabolizing the AHR ligands themselves, creating a negative feedback loop.[11][12] Another key target is the AHR Repressor (AHRR), which competes with AHR for ARNT binding, thereby inhibiting AHR signaling.[10]

Non-Canonical Pathways

AHR can also modulate cellular activity independently of XRE-mediated transcription. These pathways involve crosstalk with other major signaling cascades:

-

NF-κB Pathway: AHR can physically interact with components of the NF-κB pathway, such as the RELA subunit, influencing the expression of inflammatory genes.[7][10]

-

STAT Pathway: AHR activation has been shown to suppress the expression and activation of STAT3 and STAT5, thereby modulating cytokine signaling.[3][10]

-

E3 Ubiquitin Ligase Activity: The AHR complex can function as a CUL4B-based E3 ubiquitin ligase, targeting other proteins for proteasomal degradation.[5]

References

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. rupress.org [rupress.org]

- 3. Characterization of the aryl hydrocarbon receptor as a potential candidate to improve cancer T cell therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.univr.it [iris.univr.it]

- 5. Frontiers | Transcriptional regulation of innate lymphoid cells and T cells by aryl hydrocarbon receptor [frontiersin.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. 3-Methylcholanthrene induces differential inhibition of humoral and cell mediated immune responses in mice of different ages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of the aryl hydrocarbon receptor affects activation and function of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. miltenyibiotec.com [miltenyibiotec.com]

- 12. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for "AHR agonist 3" in Human Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing "AHR agonist 3," also known as Analog 523, a potent and selective aryl hydrocarbon receptor (AhR) agonist, in human cell line-based research. The protocols detailed below are specifically tailored for studies investigating its effects on cell viability, apoptosis, cell cycle, and clonogenic potential, with a focus on human triple-negative breast cancer (TNBC) cell lines.

Introduction

"this compound" (Analog 523) is a small molecule that activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1] Activation of AhR by this agonist has been shown to induce cell cycle arrest, apoptosis, and inhibit the growth of cancer stem cells, particularly in triple-negative breast cancer models.[1][2] It demonstrates minimal cytotoxicity against normal human primary cells, highlighting its potential as a selective anti-cancer agent.[1]

Mechanism of Action

Upon binding to "this compound," the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[2] Research has shown that "this compound" upregulates genes involved in several key signaling pathways, including the NRF2, p53, and Wnt signaling pathways, which collectively contribute to its anti-tumor effects.[3]

Data Presentation

The following tables summarize the quantitative effects of "this compound" on various human cancer cell lines as reported in the literature.

Table 1: Effect of "this compound" on Cell Viability

| Cell Line | Concentration | Incubation Time | % Inhibition of Cell Viability (AhR WT vs. AhR KO) |

| MDA-MB-468 | 10 µM | 72 hours | Significant AhR-dependent inhibition |

| MDA-MB-468 | Various (dose-response) | 72 hours | AhR-dependent inhibition |

Data synthesized from a study on the effects of "this compound" on triple-negative breast cancer cells.[3]

Table 2: Effect of "this compound" on Cell Cycle Distribution

| Cell Line | Concentration | Incubation Time | Effect on Cell Cycle |

| MDA-MB-468 (AhR WT) | 100 nM | 24 hours | S + G2/M phase arrest |

| MDA-MB-468 (AhR KO) | 100 nM | 24 hours | Minimal impact |

Data from a study demonstrating AhR-dependent cell cycle arrest.[2][3]

Table 3: Effect of "this compound" on Clonogenic Growth

| Cell Line | Concentration | Incubation Time | Effect on Colony Formation |

| MDA-MB-468 (AhR WT) | 10 nM | 2-3 weeks | Complete inhibition of clonogenicity |

| MDA-MB-468 (AhR KO) | 10 nM | 2-3 weeks | Minimal impact |

Findings from a long-term exposure study on colony formation.[1][2]

Table 4: Upregulated Genes and Enriched Pathways following "this compound" Treatment in MDA-MB-468 Cells

| Time Point | Number of Upregulated Genes (log2(FC) > 1, p < 0.05) | Enriched Signaling Pathways |

| 4 hours | 148 | Nuclear receptor signaling, Wnt signaling, Oxidative stress, AhR-driven phase I metabolism |

| 12 hours | 157 | NRF2 signaling, Wnt signaling, Oxidation by cytochrome P450, p53 signaling |

RNA-sequencing data from MDA-MB-468 cells treated with 250 nM "this compound".[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols that should be adapted based on specific experimental needs and cell line characteristics.

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol is for assessing the effect of "this compound" on the viability of human cell lines in a 96-well format.

Materials:

-

Human cell line of interest (e.g., MDA-MB-468 AhR WT and AhR KO)

-

Complete cell culture medium

-

"this compound" (stock solution in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate-reading luminometer

Procedure:

-

Seed cells at a density of 2,000 cells per well in 100 µL of complete medium in a 96-well opaque-walled plate.

-

Incubate the plate for 20 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of "this compound" in complete medium. A final concentration range of 0.1 µM to 10 µM is recommended for initial screening. Include a vehicle control (DMSO) at a final concentration not exceeding 0.2%.

-

Add the diluted "this compound" or vehicle control to the respective wells.

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by "this compound" using flow cytometry.

Materials:

-

Human cell line of interest (e.g., MDA-MB-468)

-

Complete cell culture medium

-

"this compound" (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of harvest.

-

Treat cells with the desired concentrations of "this compound" or vehicle control for the specified duration (e.g., 48-72 hours).

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing cell cycle distribution following treatment with "this compound".

Materials:

-

Human cell line of interest (e.g., MDA-MB-468)

-

Complete cell culture medium

-

"this compound" (stock solution in DMSO)

-

Cold 70% ethanol (B145695)

-

Phosphate-Buffered Saline (PBS)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with "this compound" (e.g., 100 nM) or vehicle control for 24 hours.[3]

-

Harvest the cells by trypsinization.

-

Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

-

Centrifuge the fixed cells at 500 x g for 10 minutes and discard the supernatant.

-

Wash the cell pellet twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

Protocol 4: 2D Clonogenic Assay

This protocol is for assessing the long-term effect of "this compound" on the colony-forming ability of cells.

Materials:

-

Human cell line of interest (e.g., MDA-MB-468)

-

Complete cell culture medium

-

"this compound" (stock solution in DMSO)

-

6-well plates

-

Crystal Violet staining solution (0.5% w/v in 25% methanol)

-

Fixation solution (e.g., 100% methanol)

Procedure:

-

Prepare a single-cell suspension of the cells.

-

Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with a low concentration of "this compound" (e.g., 10 nM) or vehicle control.[2]

-

Incubate the plates for 2-3 weeks in a 37°C, 5% CO₂ incubator, changing the medium with the respective treatment every 3-4 days.

-

When colonies are visible (typically >50 cells), remove the medium and gently wash the wells with PBS.

-

Fix the colonies with 1 mL of fixation solution for 10-15 minutes.

-

Remove the fixation solution and add 1 mL of 0.5% crystal violet solution to each well.

-

Incubate for 20-30 minutes at room temperature.

-

Gently wash the wells with water until the background is clear.

-

Air dry the plates and count the number of colonies.

Protocol 5: 3D Soft Agar (B569324) Colony Formation Assay

This assay measures anchorage-independent growth, a hallmark of transformed cells.

Materials:

-

Human cell line of interest (e.g., MDA-MB-468)

-

Complete cell culture medium

-

"this compound" (stock solution in DMSO)

-

Agar (low melting point)

-

6-well plates

Procedure:

-

Prepare the base agar layer: Mix 1% agar with 2X complete medium to a final concentration of 0.5% agar. Pipette 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.